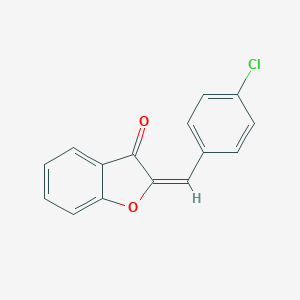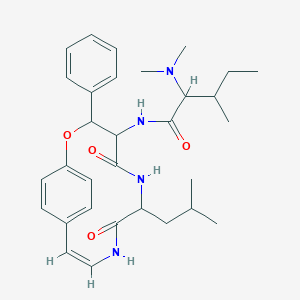
2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one, commonly known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungals and works by inhibiting the growth of fungi.
作用機序
Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes, ultimately leading to the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity in humans, with few reported side effects. However, it has been shown to have some potential for drug interactions, particularly with drugs that are metabolized by the cytochrome P450 system.
実験室実験の利点と制限
Clotrimazole has several advantages for use in lab experiments, including its high potency and broad-spectrum antifungal activity. However, its limitations include its potential for drug interactions and its limited solubility in water.
将来の方向性
There are several potential future directions for research on Clotrimazole. One area of interest is its potential use in combination therapy with other antifungal agents. Additionally, further research is needed to investigate its potential use in treating cancer and other non-fungal diseases. Finally, there is a need for further investigation into the potential drug interactions and toxicity of Clotrimazole.
合成法
Clotrimazole can be synthesized by reacting 2-chlorobenzoyl chloride with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, Clotrimazole.
科学的研究の応用
Clotrimazole has been extensively studied for its antifungal properties and has shown promising results in treating various fungal infections such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, Clotrimazole has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
分子式 |
C15H9ClO2 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
(2E)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9+ |
InChIキー |
JIWJNEVCSMZRGO-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
